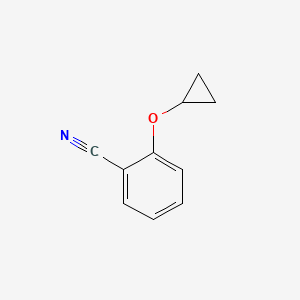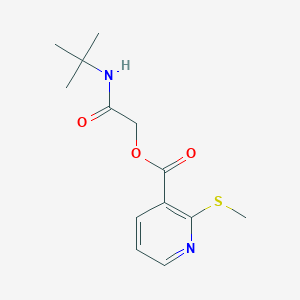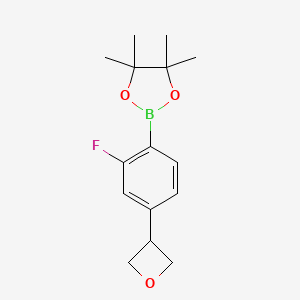
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate is a complex organic compound primarily used as an excipient in vaccine formulations. It has gained attention for its role in the development of COVID-19 vaccines and gene therapy drug delivery systems . This compound is known for its ability to enhance the stability and efficacy of lipid nanoparticles, which are crucial for delivering mRNA and siRNA in vivo .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate involves multiple steps. The process typically starts with the esterification of nonadecanedioic acid with 2-butyloctanol to form the bis(2-butyloctyl) ester. This intermediate is then reacted with 3-(dimethylamino)propylamine and nonyl isocyanate to introduce the carbamoyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of lipid nanoparticles for drug delivery.
Biology: Facilitates the delivery of genetic material into cells.
Medicine: Plays a crucial role in the development of mRNA vaccines, including COVID-19 vaccines.
Industry: Used in the formulation of various pharmaceutical products to enhance stability and efficacy .
Wirkmechanismus
The compound exerts its effects by forming lipid nanoparticles that encapsulate mRNA or siRNA. These nanoparticles protect the genetic material from degradation and facilitate its delivery into target cells. The molecular targets include cell membrane receptors that mediate endocytosis, allowing the nanoparticles to enter the cells and release their cargo .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(1-oxononyl)amino)nonadecanedioate
- Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(1-oxononyl)amino)nonadecanedioate
Uniqueness
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate is unique due to its specific structure, which enhances the stability and efficacy of lipid nanoparticles. Its ability to form stable complexes with genetic material makes it particularly valuable in vaccine and gene therapy research .
Eigenschaften
Molekularformel |
C58H114N2O5 |
|---|---|
Molekulargewicht |
919.5 g/mol |
IUPAC-Name |
bis(2-butyloctyl) 10-[3-(dimethylamino)propyl-nonylcarbamoyl]nonadecanedioate |
InChI |
InChI=1S/C58H114N2O5/c1-8-13-18-21-26-31-38-49-60(50-39-48-59(6)7)58(63)55(44-34-27-22-24-29-36-46-56(61)64-51-53(40-16-11-4)42-32-19-14-9-2)45-35-28-23-25-30-37-47-57(62)65-52-54(41-17-12-5)43-33-20-15-10-3/h53-55H,8-52H2,1-7H3 |
InChI-Schlüssel |
NVXNPVYKXFUQCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCN(CCCN(C)C)C(=O)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole](/img/structure/B13355315.png)



![N-(1-Cyano-1-cyclopropylethyl)-2-((1-(4-ethoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13355334.png)
![Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate](/img/structure/B13355335.png)


![2-{3-[(Propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13355370.png)
![6-(5-Bromo-2-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355375.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355380.png)
![3-[(benzylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355382.png)
